Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate
Description
Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate is an ethyl ester derivative featuring a 5-oxovalerate backbone substituted with a 4-methoxy-3-methylphenyl group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 5-(4-methoxy-3-methylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-8-9-14(18-3)11(2)10-12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHYDQAKHWWKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243514 | |
| Record name | Ethyl 4-methoxy-3-methyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-18-9 | |
| Record name | Ethyl 4-methoxy-3-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methoxy-3-methyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-methoxy-3-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Ethyl 5-(4-Chloro-3-methylphenyl)-5-oxovalerate (CAS 951890-15-6)
- Structure : Replaces the 4-methoxy group with a 4-chloro substituent.
- Properties :
Ethyl 5-(4-Fluorophenyl)-5-oxovalerate (CAS 342636-36-6)
- Structure : Features a 4-fluorophenyl group.
- Properties :
- Impact : Fluorine’s electronegativity enhances binding affinity in some receptor interactions but may alter metabolic pathways due to its resistance to oxidation .
Ethyl 5-(3-Acetoxyphenyl)-5-oxovalerate (CAS 898758-79-7)
- Structure : Substitutes the 4-methoxy-3-methyl group with a 3-acetoxy group.
- Properties :
- Impact : The acetoxy group introduces steric bulk, which may hinder receptor binding but could also block enzymatic degradation (e.g., esterase hydrolysis) .
Modifications to the Oxovalerate Chain
Methyl 5-(4-Methoxy-3-methylphenyl)-5-oxo-1-pentanoate
- Structure : Similar aromatic substitution but as a methyl ester.
- Impact: The methyl ester reduces molecular weight (vs. Ethyl esters generally exhibit slower hydrolysis rates, prolonging half-life .
5-(4-Methoxy-3-methylphenyl)-5-oxo-1-pentanoic Acid
- Structure : Free carboxylic acid form.
- Impact : Increased polarity compared to the ethyl ester, reducing cell permeability but enhancing water solubility. The acid form is more prone to rapid renal clearance .
Physicochemical and Metabolic Properties
*Estimated based on analogous structures.
Biological Activity
Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the class of compounds known as oxovalerates, characterized by the presence of an ester functional group and a ketone. The methoxy and methyl substituents on the phenyl ring enhance its lipophilicity, which is crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's mechanism of action involves:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, likely due to the presence of the methoxy group which can enhance membrane permeability and disrupt bacterial cell walls.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth through interference with cell cycle progression.
- Reactive Intermediates Formation : The nitro group in related compounds can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
A series of tests have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) against selected bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. Table 2 presents the IC50 values for different cancer types.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound in a clinical setting. The compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Potential
In another study, researchers investigated the anticancer effects of this compound on MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This finding supports its candidacy for further development as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
